1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Lipophilicity Drug-likeness Physicochemical property

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile (CAS 1314658-00-8) is a cyclobutane-derived aromatic nitrile that carries both a bromine atom at the para position and a chlorine atom at the meta position of its phenyl ring. With a molecular formula of C₁₁H₉BrClN and a molecular weight of 270.55 g/mol, it is classified as a dihalogenated building block.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 1314658-00-8
Cat. No. B1382491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
CAS1314658-00-8
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
InChIKeyYQQOWPZGCLVUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile – A Dihalogenated Cyclobutane Building Block for Sequential Cross-Coupling


1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile (CAS 1314658-00-8) is a cyclobutane-derived aromatic nitrile that carries both a bromine atom at the para position and a chlorine atom at the meta position of its phenyl ring. With a molecular formula of C₁₁H₉BrClN and a molecular weight of 270.55 g/mol, it is classified as a dihalogenated building block [1]. The compound’s computed XLogP3 of 3.8 and topological polar surface area of 23.8 Ų place it in a lipophilic, low-polarity physicochemical space that is distinct from its mono‑halogenated or non‑halogenated analogs [2]. These intrinsic properties, combined with the differential reactivity of the C–Br and C–Cl bonds, make the compound a strategic intermediate for sequential palladium‑catalyzed cross‑coupling transformations.

Why 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile Cannot Be Replaced by Common Mono‑Halogenated Cyclobutane Analogs


Mono‑halogenated cyclobutane‑carbonitrile analogs (e.g., 1‑(4‑bromophenyl)‑, 1‑(3‑chlorophenyl)‑, or 1‑(4‑chlorophenyl)cyclobutane‑1‑carbonitrile) provide a single synthetic handle, which limits their utility to one‑step derivatization. In contrast, the 4‑bromo‑3‑chlorophenyl substitution pattern in the target compound furnishes two electronically and sterically distinct leaving groups on the same aromatic ring [1]. The C–Br bond is significantly more reactive toward oxidative addition with Pd(0) than the C–Cl bond; literature on aryl halide reactivity indicates that PhBr reacts approximately 10²–10³ times faster than PhCl under standard Suzuki–Miyaura conditions [2]. This differential enables chemoselective, sequential cross‑coupling – bromo‑selective coupling first, followed by chloro‑selective coupling – without the need for protecting‑group strategies. Consequently, procurement of this specific dihalogenated scaffold is essential for synthetic routes that require ordered, orthogonal bond formation and cannot be satisfied by generic mono‑halogenated cyclobutane building blocks.

Quantitative Differentiation of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile from Its Closest Analogs


Higher Lipophilicity (XLogP3) Relative to Mono‑Halogenated Analogs

The target compound exhibits an XLogP3 value of 3.8, computed by the PubChem engine. This value is substantially higher than that of its mono‑chlorinated analog 1‑(4‑chlorophenyl)cyclobutane‑1‑carbonitrile (XLogP3 ≈ 3.2) and its non‑halogenated analog 1‑phenylcyclobutane‑1‑carbonitrile (XLogP3 ≈ 2.8) [1][2][3]. The increase of 0.6–1.0 log units corresponds to a 4‑ to 10‑fold greater partition coefficient, indicating significantly higher membrane permeability potential for compounds derived from this scaffold.

Lipophilicity Drug-likeness Physicochemical property

Increased Molecular Weight and Heavy Atom Count vs Mono‑Halogenated Cyclobutane Nitriles

The target compound has a molecular weight of 270.55 g/mol and contains 14 heavy atoms (non‑hydrogen atoms). Its mono‑halogenated counterparts, such as 1‑(4‑bromophenyl)cyclobutane‑1‑carbonitrile (MW 236.11 g/mol, 13 heavy atoms) and 1‑(3‑chlorophenyl)cyclobutane‑1‑carbonitrile (MW 191.65 g/mol, 13 heavy atoms), are significantly lighter and possess fewer potential interaction points [1]. The mass difference of 34.44 g/mol (vs 4‑Br analog) and 78.90 g/mol (vs 3‑Cl analog) corresponds to the additional chlorine and bromine atoms, respectively, and offers a larger molecular footprint for van der Waals interactions and halogen bonding in biological targets.

Molecular weight Heavy atom count Fragment-based design

Chemoselective Sequential Cross‑Coupling Enabled by Differential C–Br vs C–Cl Reactivity

The 4‑bromo‑3‑chloro arrangement allows for the exploitation of the intrinsic reactivity difference between aryl bromides and aryl chlorides toward Pd(0) oxidative addition. Kinetic studies on model systems show that the relative rate of oxidative addition for PhBr vs PhCl with Pd(PPh₃)₂ is approximately 500:1 [1]. This rate difference enables exclusive coupling at the C–Br site under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60 °C), leaving the C–Cl bond intact for a subsequent, more forcing coupling step (e.g., Pd₂(dba)₃/XPhos, K₃PO₄, 100 °C) [2]. Analogs bearing only a single halogen or lacking the Br/Cl orthogonality cannot achieve this ordered sequence without additional protection–deprotection manipulations.

Chemoselectivity Sequential cross-coupling Suzuki-Miyaura

Differential Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count

The target compound has a topological polar surface area (TPSA) of 23.8 Ų and a single hydrogen‑bond acceptor (the nitrile nitrogen). In comparison, 1‑(4‑bromophenyl)cyclobutane‑1‑carbonitrile has a TPSA of 23.8 Ų (identical, as only the nitrile contributes) but lacks the second halogen, while 1‑(4‑chlorophenyl)cyclobutane‑1‑carbonitrile has a TPSA of 23.8 Ų as well [1][2]. However, the presence of two halogens with distinct σ‑hole potentials (Br > Cl) provides a differentiated halogen‑bond donor profile that TPSA alone does not capture. Computational electrostatic potential calculations on aryl bromides and chlorides indicate that the σ‑hole depth on bromine is approximately 2–3 kcal/mol deeper than on chlorine [3], translating to stronger halogen‑bond interactions with carbonyl oxygen or aromatic π‑systems in protein binding sites.

Polar surface area Hydrogen bonding Drug-likeness

Procurement‑Relevant Application Scenarios for 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile


Medicinal Chemistry: Sequential Suzuki‑Miyaura Diversification for Structure–Activity Relationship (SAR) Libraries

The differential C–Br and C–Cl reactivity enables the construction of diverse biaryl libraries through sequential Suzuki–Miyaura couplings. In a typical SAR campaign, the bromo position is first elaborated with an aryl or heteroaryl boronic acid under mild Pd(PPh₃)₄ conditions (60–80 °C, 2 h, >90% conversion at the C–Br site), followed by a second, higher‑temperature coupling (100–120 °C, 12 h) at the chloro position using a bulkier ligand such as XPhos [1]. This ordered diversification allows systematic exploration of chemical space around the cyclobutane‑nitrile core without resynthesis of the intermediate scaffold, accelerating lead optimization timelines and reducing reagent procurement costs by up to 50% compared to parallel single‑halogen strategies.

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Halogen Reactivity

The two halogen substituents can be sequentially replaced with a fluorophore and a photoaffinity label or biotin tag. A common workflow attaches a BODIPY or coumarin fluorophore at the bromo site via Suzuki coupling, purifies the monofunctional intermediate, and then installs a diazirine or benzophenone photoaffinity group at the chloro position [2]. This chemoselective strategy avoids statistical mixtures that would arise from non‑selective activation of a single‑halogen scaffold, ensuring homogeneous probe composition for quantitative target‑engagement studies.

Agrochemical Discovery: Building Block for Halogen‑Bond‑Optimized Leads

The dual halogenation pattern provides two distinct σ‑hole donors that can simultaneously interact with carbonyl oxygens in enzyme active sites or with π‑faces of aromatic residues. This is particularly relevant for designing inhibitors of enzymes where halogen bonding has been shown to enhance potency, such as cathepsin L or kinase targets [3]. The target compound serves as a versatile core for fragment‑growth campaigns where the bromine engages in a strong halogen bond while the chlorine modulates selectivity through a weaker, geometrically distinct interaction, a profile that mono‑halogenated cyclobutane‑carbonitriles cannot replicate.

Process Chemistry: Scalable Intermediate for Late‑Stage Functionalization

Because the bromo‑selective coupling can be achieved at moderate temperatures using inexpensive Pd(PPh₃)₄, and the subsequent chloro coupling can be scaled with modern Pd‑precatalyst systems (e.g., Pd G3 XPhos), the compound is amenable to multi‑gram synthesis in process chemistry settings [1]. Procuring this single, stable crystalline intermediate avoids the need to stock multiple mono‑halogenated precursors, simplifying supply‑chain logistics and quality control for CROs and pharmaceutical development groups.

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